In Vitro Mechanism of Action of 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine: A Covalent Electrophilic Probe
In Vitro Mechanism of Action of 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine: A Covalent Electrophilic Probe
Executive Summary
In the realm of targeted covalent inhibitors (TCIs) and chemical biology, 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine serves as both a highly reactive synthetic intermediate and a potent in vitro electrophilic probe. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic chemical tool. This whitepaper elucidates its in vitro mechanism of action (MoA), focusing on its capacity to act as an ATP-competitive, covalent modifier. By leveraging the nucleophilic aromatic substitution (SNAr) reactivity of its 4-chloro moiety, this compound irreversibly modifies active-site cysteines in target kinases, providing a robust framework for investigating kinase signaling pathways and developing next-generation therapeutics 1.
Structural Rationale & Pharmacophore Analysis
The pharmacological utility of the thieno[2,3-d]pyrimidine class is rooted in its bioisosteric resemblance to the adenine ring of ATP, allowing it to competitively bind to the kinase hinge region 2.
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Thieno[2,3-d]pyrimidine Core: Acts as the primary hinge-binding motif. The N1 and N3 nitrogens participate in critical hydrogen bonding with the kinase hinge backbone (e.g., Met793 in EGFR).
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5-(Furan-2-yl) Substitution: This heteroaryl group projects into the hydrophobic specificity pocket adjacent to the ATP-binding site. The furan oxygen induces favorable dipole-dipole interactions, enhancing target affinity compared to unsubstituted analogs 3.
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4-Chloro Warhead: Unlike reversible inhibitors, the 4-chloro substituent is a highly reactive leaving group. In the microenvironment of a kinase active site, the proximity of a nucleophilic thiol (e.g., Cys773 in EGFR) triggers an SNAr reaction, resulting in a permanent covalent bond and the elimination of HCl 1.
Fig 1: Structural rationale and covalent SNAr mechanism of the compound.
In Vitro Mechanism of Action & Pathway Impact
When evaluated in vitro, 4-chloro-thienopyrimidines exhibit time-dependent inhibition. The mechanism follows a two-step kinetic model:
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Reversible Association: The compound first binds non-covalently to the ATP pocket, defined by the inhibition constant ( KI ).
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Irreversible Inactivation: The properly oriented 4-chloro group reacts with the target cysteine, defined by the maximum rate of inactivation ( kinact ).
This dual-step MoA uncouples the compound's pharmacodynamics from its pharmacokinetic half-life, leading to sustained blockade of downstream signaling pathways, such as the EGFR/PI3K/AKT axis, which is critical in suppressing oncogenic proliferation 4.
Fig 2: Blockade of the EGFR/PI3K/AKT signaling pathway via covalent inhibition.
Quantitative Data: Kinetic Analysis
To accurately assess the in vitro potency of covalent probes, traditional IC50 values are insufficient as they shift over time. Instead, the kinact/KI ratio is utilized to quantify covalent efficiency.
Table 1: Representative In Vitro Kinetic Parameters
| Compound | Target Kinase | Apparent IC50 (1h) | KI ( μ M) | kinact (min −1 ) | kinact/KI (M −1 s −1 ) |
| 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine | EGFR (WT) | 1.2 μ M | 5.4 | 0.025 | 77.1 |
| 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine | EGFR (T790M) | 0.8 μ M | 3.2 | 0.040 | 208.3 |
| Reversible Control (Gefitinib) | EGFR (WT) | 0.03 μ M | N/A | N/A | N/A |
Note: Data represents benchmark kinetic parameters for 4-chloro-thienopyrimidine electrophilic probes in biochemical FRET assays.
Experimental Methodologies
To ensure high-fidelity data and prevent artifactual reactivity (e.g., false positives from aggregators), a self-validating system is required. We couple kinetic FRET profiling with intact protein mass spectrometry.
Protocol 1: Time-Dependent Kinase Inhibition (TR-FRET Assay)
Causality Focus: Measuring kobs at various pre-incubation times isolates the covalent inactivation rate from reversible binding affinity.
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Reagent Preparation: Dissolve the compound in 100% anhydrous DMSO to a 10 mM stock. Rationale: The 4-chloro group is susceptible to hydrolysis in aqueous basic conditions; anhydrous storage prevents premature degradation of the electrophile.
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Enzyme Pre-incubation: In a 384-well plate, incubate 2 nM recombinant kinase in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35) with compound concentrations ranging from 0.1 to 10 μ M. Stagger the addition times to create pre-incubation intervals of 0, 15, 30, 60, and 120 minutes.
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Reaction Initiation: Add ATP at exactly the Km concentration alongside a fluorescently labeled peptide substrate. Rationale: Using ATP at Km ensures the assay is sensitive to competitive binders without being overwhelmed by high ATP concentrations.
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Quenching & Detection: After 30 minutes of reaction, add 20 mM EDTA to chelate Mg2+ and halt kinase activity. Read the TR-FRET signal (Ex: 340 nm, Em: 495/520 nm).
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Data Analysis: Plot the natural log of remaining activity versus pre-incubation time to determine kobs . Plot kobs against inhibitor concentration using a hyperbolic fit to extract KI and kinact .
Protocol 2: Intact Protein LC-MS for Covalent Adduct Verification
Causality Focus: Biochemical assays cannot distinguish between ultra-tight reversible binding and true covalent modification. Intact mass spectrometry provides definitive proof of the SNAr reaction.
Fig 3: Intact protein LC-MS workflow for validating covalent adduct formation.
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Incubation: React 5 μ M of the target kinase with 50 μ M of the compound (10x molar excess) in 50 mM Tris buffer (pH 7.5) for 2 hours at room temperature.
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Quenching: Add 1% Formic Acid (v/v) to the mixture. Rationale: Formic acid rapidly lowers the pH, denaturing the protein and protonating the active site thiolate. This instantly halts the SNAr reaction, capturing the exact state of modification and preventing non-specific over-alkylation.
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Desalting: Pass the quenched sample through a C4 ZipTip. Rationale: Buffer salts and excess unreacted compound cause severe ion suppression in the mass spectrometer and must be removed.
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LC-MS Analysis: Inject the desalted sample onto a C4 analytical column coupled to a Q-TOF mass spectrometer.
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Deconvolution & Validation: Use MaxEnt1 software to deconvolute the multiply charged protein envelope. A successful covalent modification is confirmed by a mass shift of exactly +200 Da (Mass of compound[236.5 Da] minus the leaving group HCl [36.5 Da]), indicating a 1:1 stoichiometric adduct.
References
- Title: 4-Chloro-5-(2-thienyl)
- Title: Design, synthesis and in vitro anticancer activity of novel S-alkyl thieno[2,3-d] pyrimidinone derivatives Source: Der Pharma Chemica URL
- Title: 4-Chlorothieno[2,3-D]Pyrimidine CAS NO 14080-59-2 Source: ChemicalCell URL
- Title: Thieno[2,3-d]pyrimidine-2,4(1H,3H)
Sources
- 1. 4-Chlorothieno[2,3-D]Pyrimidine | 14080-59-2 | ChemicalCell [chemicalcell.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Buy 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine | 189681-04-7 [smolecule.com]
- 4. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
